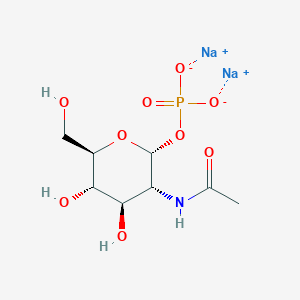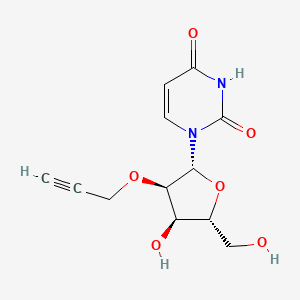
3'-O-Propargyladenosine
Descripción general
Descripción
3’-O-Propargyladenosine is an adenosine analog, which means it is structurally similar to adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is particularly notable for its application in click chemistry, where it serves as a reagent due to its alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Propargyladenosine typically involves the modification of adenosineThe reaction conditions often involve the use of propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This could involve the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 3’-O-Propargyladenosine primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole ring .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing compounds.
Conditions: Typically carried out in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.
Major Products: The major product of the CuAAC reaction involving 3’-O-Propargyladenosine is a triazole-linked adenosine derivative. This product is often used in bioconjugation and labeling studies .
Aplicaciones Científicas De Investigación
3’-O-Propargyladenosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3’-O-Propargyladenosine is primarily related to its role as an adenosine analog. It interacts with adenosine receptors, which are involved in various physiological processes such as vasodilation and inhibition of cancer cell proliferation. The compound’s alkyne group allows it to participate in click chemistry reactions, facilitating the formation of stable triazole linkages with azide-containing molecules .
Comparación Con Compuestos Similares
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Comparison: 3’-O-Propargyladenosine is unique among these compounds due to its alkyne group, which enables its use in click chemistry. While other adenosine analogs like Acadesine and Clofarabine are primarily used for their pharmacological effects, 3’-O-Propargyladenosine’s utility in bioconjugation and molecular labeling sets it apart .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZDQTVTJDVDJE-QYVSTXNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)






![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)

